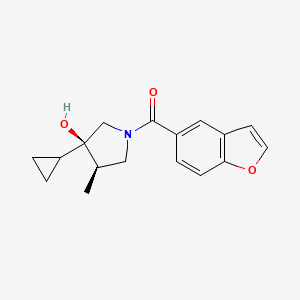

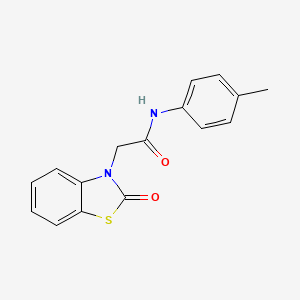

(3R*,4R*)-1-(1-benzofuran-5-ylcarbonyl)-3-cyclopropyl-4-methylpyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran derivatives are a class of organic compounds that have attracted significant attention due to their diverse pharmacological activities and potential applications in material science. The compound "(3R*,4R*)-1-(1-benzofuran-5-ylcarbonyl)-3-cyclopropyl-4-methylpyrrolidin-3-ol" falls into this category, featuring a benzofuran moiety, which is known for its relevance in the synthesis of bioactive molecules.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves ring-closure reactions and functional group transformations. For instance, Halim and Ibrahim (2022) detailed the synthesis of a novel benzofuran compound through ring-opening followed by ring-closure reactions, employing spectral analysis and density functional theory (DFT) calculations for structure verification (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Spectral data and computational methods, such as DFT calculations, are crucial for establishing the molecular structure of benzofuran derivatives. The study by Halim and Ibrahim (2022) also performed quantum studies, NLO, and thermodynamic properties analysis to confirm the structural stability and reactivity of the synthesized compound.

Chemical Reactions and Properties

Benzofuran derivatives can undergo various chemical reactions, including cycloadditions and nucleophilic attacks, due to the reactive nature of the benzofuran ring. For example, Pezdirc, Stanovnik, and Svete (2009) investigated 1,3-dipolar cycloadditions of substituted pyrazolidin-1-ium-2-ides, revealing insights into stereochemistry and reactivity patterns (Pezdirc, Stanovnik, & Svete, 2009).

Aplicaciones Científicas De Investigación

Cognitive and Attention Enhancement

Research has demonstrated that compounds based on the benzofuran skeleton, such as H(3) receptor antagonists, exhibit potent in vitro activity and have shown significant cognitive and attention-enhancing properties in animal models. These compounds, including analogs derived from a similar structural framework, do not stimulate locomotor activity and exhibit high selectivity for behavioral efficacy over central nervous system side effects, suggesting their potential for treating cognitive dysfunction (Cowart et al., 2005).

Synthetic Methodology and Total Synthesis

The total synthesis of structurally complex molecules, such as (-)-borrelidin (treponemycin), utilizes iterative cuprate additions to acyclic alpha,beta-unsaturated esters. This methodology demonstrates the application of conformation design in acyclic stereoselection, showcasing the versatility of benzofuran derivatives in synthetic organic chemistry. The process involves a series of reactions starting from d-glyceraldehyde, highlighting the compound's role in facilitating the synthesis of macrolide antibiotics with intricate molecular architectures (Hanessian et al., 2003).

Antitumor Activity and Tubulin Polymerization Inhibition

A series of dihydrobenzofuran lignans and related compounds, derived from a biomimetic sequence involving oxidative dimerization of certain acid methyl esters, have been evaluated for their potential anticancer activity. These compounds have shown promising activity against leukemia and breast cancer cell lines. Notably, the dimerization product containing a dihydroxyphenyl moiety and a hydroxyl group exhibited significant growth inhibition at micromolar concentrations, inhibiting tubulin polymerization and representing a new group of potential antitumor agents (Pieters et al., 1999).

Propiedades

IUPAC Name |

1-benzofuran-5-yl-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-11-9-18(10-17(11,20)14-3-4-14)16(19)13-2-5-15-12(8-13)6-7-21-15/h2,5-8,11,14,20H,3-4,9-10H2,1H3/t11-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDNMXMFYGRYRQ-DIFFPNOSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CC2)O)C(=O)C3=CC4=C(C=C3)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CC4=C(C=C3)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-1-(1-benzofuran-5-ylcarbonyl)-3-cyclopropyl-4-methylpyrrolidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)